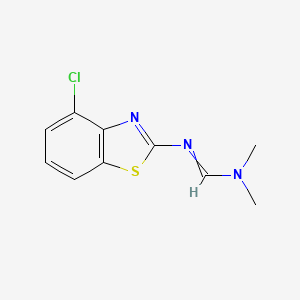![molecular formula C34H66S2 B14317721 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene CAS No. 112141-25-0](/img/structure/B14317721.png)
17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene: is an organic compound characterized by the presence of two heptadecene chains linked by a disulfide bond. This compound is notable for its unique structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene typically involves the reaction of heptadec-1-ene with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiols.
Substitution: The compound can participate in substitution reactions where one of the heptadecene chains is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different substituents replacing one of the heptadecene chains.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of disulfide bonds in biological systems. It may also serve as a model compound for understanding the behavior of similar structures in proteins.
Medicine: Potential applications in medicine include the development of new drugs that target specific pathways involving disulfide bonds. The compound’s ability to undergo redox reactions makes it a candidate for therapeutic agents that modulate oxidative stress.
Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through the disulfide bond, which can undergo redox reactions. These reactions can modulate the activity of enzymes and other proteins by altering their structure and function. The molecular targets include proteins with cysteine residues that can form disulfide bonds.
Comparison with Similar Compounds
1-Heptadecene: A simple alkene with a similar carbon chain length but lacking the disulfide bond.
(Z)-3-(Heptadec-10-en-1-yl)phenol: A compound with a similar carbon chain but different functional groups.
Uniqueness: The presence of the disulfide bond in 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene distinguishes it from other similar compounds
Properties
CAS No. |
112141-25-0 |
|---|---|
Molecular Formula |
C34H66S2 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
17-(heptadec-16-enyldisulfanyl)heptadec-1-ene |
InChI |
InChI=1S/C34H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2 |
InChI Key |
JHWGLLDXDNKSBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


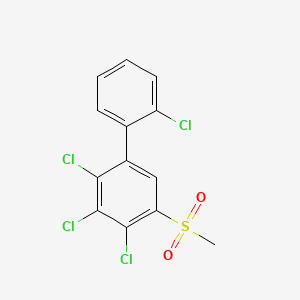

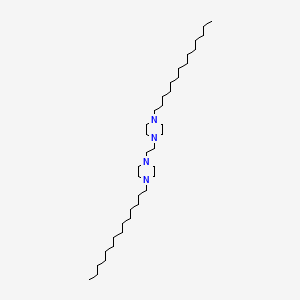
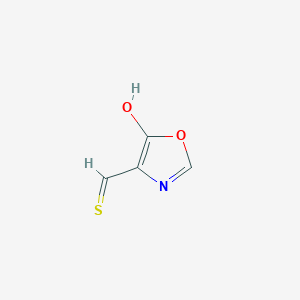
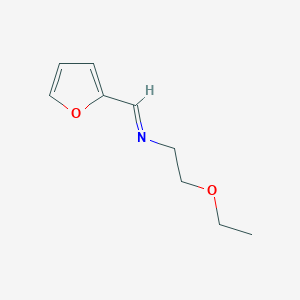
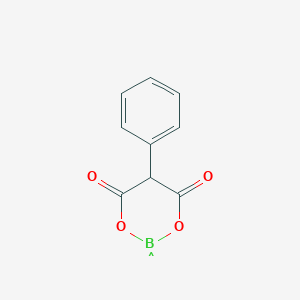
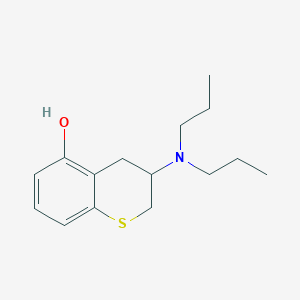
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
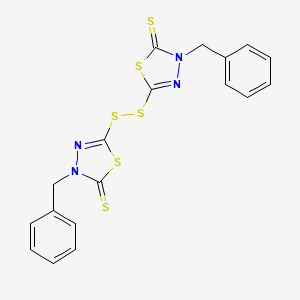
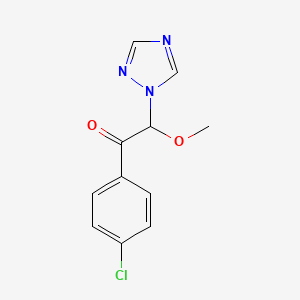
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
